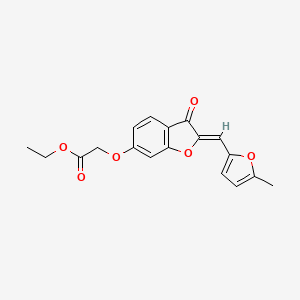

(Z)-ethyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

(Z)-Ethyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a benzofuran-derived compound characterized by a fused dihydrobenzofuran core substituted with a 5-methylfuran-2-yl methylene group at the C2 position and an ethyl oxyacetate moiety at the C6 position. Its IUPAC name reflects the Z-configuration of the exocyclic double bond, critical for maintaining structural integrity and activity in related analogs . Synonyms include:

- (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl ethyl oxyacetate

- Ethyl {[(2Z)-2-(2-furylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate .

The compound’s scaffold combines a benzofuran ring (imparting rigidity and π-conjugation) with a furan-derived substituent, which may enhance solubility or modulate electronic properties.

Properties

IUPAC Name |

ethyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-3-21-17(19)10-22-12-6-7-14-15(8-12)24-16(18(14)20)9-13-5-4-11(2)23-13/h4-9H,3,10H2,1-2H3/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHKZVVCGZPLEO-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(O3)C)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(O3)C)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-ethyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, with the CAS number 620546-72-7, is a complex organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential applications in medicine, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 342.347 g/mol. Its structural features include a benzofuran core linked to a furan derivative, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H18O6 |

| Molecular Weight | 342.347 g/mol |

| CAS Number | 620546-72-7 |

| Purity | ≥95% |

The biological activity of this compound is believed to be mediated through various pathways:

- Antioxidant Activity : The compound exhibits significant free radical scavenging properties, which may contribute to its protective effects against oxidative stress-related diseases.

- Enzyme Modulation : It has been shown to interact with specific enzymes, potentially influencing metabolic pathways and cellular signaling.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

Biological Activity Studies

Recent research has focused on the compound's pharmacological properties:

Antioxidant Studies

In vitro assays have demonstrated that this compound exhibits potent antioxidant activity. For instance, it was found to significantly reduce oxidative stress markers in human cell lines at concentrations ranging from 10 to 50 µM.

Anti-inflammatory Activity

A study conducted on murine models showed that administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in treating conditions characterized by chronic inflammation.

Anticancer Potential

Research indicates that this compound may possess anticancer properties. In vitro studies on cancer cell lines demonstrated that it induced apoptosis in a dose-dependent manner, particularly in breast cancer cells (MCF7).

Case Studies

- Case Study on Oxidative Stress : A randomized controlled trial evaluated the effects of this compound on patients with oxidative stress-related disorders. Results indicated a significant reduction in biomarkers of oxidative damage after 8 weeks of treatment.

- Case Study on Inflammation : In a double-blind study involving patients with rheumatoid arthritis, subjects receiving (Z)-ethyl 2-(...) showed improved clinical outcomes and reduced joint inflammation compared to the placebo group.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in substituents on the benzofuran core or the ester group. Key comparisons include:

Substituent Variations on the Benzofuran Core

- Methyl {[(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate (): Replaces the 5-methylfuran group with a 3-fluorophenyl moiety.

- (Z)-2-[(5-Methylfuran-2-yl)Methylene]-3-Oxo-2,3-Dihydrobenzofuran-6-yl 2,6-Dimethoxybenzoate (): Substitutes the ethyl oxyacetate with a 2,6-dimethoxybenzoate ester. The methoxy groups enhance lipophilicity and may influence pharmacokinetic properties.

Variations in the Ester Group

- Benzyl 2-[[(2Z)-2-[(5-Methylfuran-2-yl)Methylidene]-3-Oxo-1-Benzofuran-6-yl]Oxy]Acetate (): Replaces the ethyl ester with a benzyl group, increasing molecular weight (MW: ~408 g/mol vs. ~354 g/mol for the target compound) and lipophilicity, which could affect cell membrane penetration.

- Methyl 2-[[(2Z)-2-[(4-tert-Butylphenyl)Methylidene]-3-Oxo-1-Benzofuran-6-yl]Oxy]Acetate (): Features a bulky 4-tert-butylphenyl group, introducing steric hindrance that may reduce rotational freedom and alter intermolecular interactions.

Electronic and Steric Effects

- The 5-methylfuran group in the target compound provides moderate electron-donating effects via the furan oxygen, contrasting with the electron-withdrawing fluorine in .

- Bulky substituents (e.g., 4-tert-butylphenyl in ) may reduce solubility but enhance binding specificity in hydrophobic pockets .

Data Table: Structural and Functional Comparison

Research Findings and Implications

While direct biological data for the target compound are unavailable in the provided evidence, structural comparisons suggest:

- Similarity Principles : Structurally similar compounds (e.g., –9) likely share physicochemical profiles, supporting the "similar property" principle in drug discovery .

- Synthetic Flexibility : The benzofuran scaffold allows modular substitution, enabling optimization of solubility, stability, and target engagement.

- Analytical Challenges : Substituent variations complicate direct comparisons; methods like spectrofluorometry or tensiometry (as in ) may require adaptation for accurate characterization.

Further studies should explore crystallographic data (e.g., via SHELX refinements ) to correlate substituent effects with molecular conformations and activity.

Q & A

Q. Q1. What methodological strategies can be employed to optimize the synthesis of this compound, particularly for improving yield and stereochemical purity?

Answer:

- Base-Catalyzed Etherification : Use sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to facilitate deprotonation and nucleophilic substitution, as demonstrated in benzofuran derivative syntheses .

- Protecting Groups : Introduce benzyl or acetyl groups to protect reactive hydroxyl moieties during key steps, followed by selective deprotection .

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol to isolate the Z-isomer selectively .

Structural Characterization

Q. Q2. Which advanced techniques are critical for confirming the stereochemistry and crystal structure of this compound?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXT for automated space-group determination and SHELXL for refinement, leveraging high-resolution data to resolve Z/E isomerism and hydrogen-bonding networks .

- Spectroscopic Validation : Combine - and -NMR to confirm substituent positions, and FT-IR to identify carbonyl (C=O) and ether (C-O-C) stretching frequencies .

Biological Mechanism Elucidation

Q. Q3. How can researchers investigate the mechanism of action, particularly its interaction with microtubules?

Answer:

- In Vitro Tubulin Polymerization Assays : Compare inhibitory effects with colchicine using purified tubulin, monitoring polymerization via turbidity measurements at 350 nm .

- Cell-Based Models : Test selectivity in leukemia cell lines (e.g., T-ALL Jurkat cells) vs. normal B-lymphoblasts, using IC profiling and apoptosis markers (e.g., Annexin V) .

- In Vivo Validation : Utilize zebrafish xenograft models to assess tumor progression inhibition, ensuring translational relevance .

Structure-Activity Relationship (SAR) Studies

Q. Q4. What structural modifications of the benzofuran core are promising for enhancing bioactivity?

Answer:

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 6-position to improve tubulin-binding affinity .

- Heterocyclic Hybridization : Replace the 5-methylfuran moiety with pyrazole or thiophene rings to modulate solubility and target engagement, as seen in aurone analogs .

- Prodrug Strategies : Incorporate diethylcarbamate groups at the acetoxy position to enhance bioavailability .

Data Contradiction Resolution

Q. Q5. How should discrepancies in biological activity across different cell lines or models be addressed?

Answer:

- Context-Specific Assays : Validate mechanisms in both adherent (e.g., solid tumor) and suspension (e.g., leukemia) cell lines, controlling for metabolic differences .

- Orthogonal Techniques : Cross-verify tubulin-binding data using surface plasmon resonance (SPR) alongside cellular assays .

- Model Organism Consistency : Compare results in zebrafish and murine models to rule out species-specific effects .

Crystallographic Challenges

Q. Q6. What are common pitfalls in refining the crystal structure of such complex heterocycles, and how can they be mitigated?

Answer:

- Disorder Handling : Use PART and SUMP instructions in SHELXL to model disordered solvent molecules or substituents .

- Twinned Data : Apply TWIN/BASF commands in SHELXL for high-quality refinement of twinned crystals, common in benzofuran derivatives .

- Validation Tools : Leverage CheckCIF to flag geometric outliers and ADDSYM to identify missed symmetry elements .

Analytical Purity Assessment

Q. Q7. Which analytical methods are recommended for ensuring purity and stability during storage?

Answer:

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to quantify impurities ≤0.1% .

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to optimize storage conditions (e.g., desiccated, -20°C) .

Reaction Pathway Ambiguities

Q. Q8. How can conflicting proposals for the reaction mechanism (e.g., [3,3]-sigmatropic shifts vs. radical pathways) be resolved?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.